Cas no 898446-59-8 (N'-2-(4-fluorophenyl)ethyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide)

N'-2-(4-fluorophenyl)ethyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide structure
898446-59-8 structure
商品名:N'-2-(4-fluorophenyl)ethyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide
CAS番号:898446-59-8
MF:C21H26FN3O4S2
メガワット:467.577246189117
CID:6305530
PubChem ID:18574449

N'-2-(4-fluorophenyl)ethyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide 化学的及び物理的性質

名前と識別子

    • N'-2-(4-fluorophenyl)ethyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide
    • F2571-0371
    • N1-(4-fluorophenethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
    • N'-[2-(4-fluorophenyl)ethyl]-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
    • 898446-59-8
    • N'-[2-(4-fluorophenyl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide
    • AKOS024661156
    • インチ: 1S/C21H26FN3O4S2/c22-17-8-6-16(7-9-17)10-12-23-20(26)21(27)24-13-11-18-4-1-2-14-25(18)31(28,29)19-5-3-15-30-19/h3,5-9,15,18H,1-2,4,10-14H2,(H,23,26)(H,24,27)
    • InChIKey: MOXDCOHRAKKYSS-UHFFFAOYSA-N
    • ほほえんだ: S(C1=CC=CS1)(N1CCCCC1CCNC(C(NCCC1C=CC(=CC=1)F)=O)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 467.13487683g/mol
  • どういたいしつりょう: 467.13487683g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 31
  • 回転可能化学結合数: 8
  • 複雑さ: 708
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 132Ų

N'-2-(4-fluorophenyl)ethyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2571-0371-2mg
N'-[2-(4-fluorophenyl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide
898446-59-8 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2571-0371-40mg
N'-[2-(4-fluorophenyl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide
898446-59-8 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2571-0371-75mg
N'-[2-(4-fluorophenyl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide
898446-59-8 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2571-0371-5mg
N'-[2-(4-fluorophenyl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide
898446-59-8 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2571-0371-5μmol
N'-[2-(4-fluorophenyl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide
898446-59-8 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2571-0371-50mg
N'-[2-(4-fluorophenyl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide
898446-59-8 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2571-0371-1mg
N'-[2-(4-fluorophenyl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide
898446-59-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2571-0371-3mg
N'-[2-(4-fluorophenyl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide
898446-59-8 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2571-0371-100mg
N'-[2-(4-fluorophenyl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide
898446-59-8 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2571-0371-15mg
N'-[2-(4-fluorophenyl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide
898446-59-8 90%+
15mg
$89.0 2023-05-16

N'-2-(4-fluorophenyl)ethyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide 関連文献

N'-2-(4-fluorophenyl)ethyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamideに関する追加情報

Comprehensive Overview of N'-2-(4-fluorophenyl)ethyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide (CAS No. 898446-59-8)

The compound N'-2-(4-fluorophenyl)ethyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide (CAS No. 898446-59-8) is a highly specialized organic molecule with a unique structural framework. Its intricate design combines a fluorophenyl moiety, a thiophene-sulfonyl group, and a piperidine core, making it a subject of interest in pharmaceutical and biochemical research. This compound's potential applications span drug discovery, enzyme inhibition studies, and targeted therapy development, aligning with current trends in precision medicine and small-molecule therapeutics.

Recent advancements in computational chemistry and AI-driven drug design have amplified the relevance of compounds like N'-2-(4-fluorophenyl)ethyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide. Researchers are increasingly leveraging machine learning models to predict its binding affinity for specific protein targets, such as G-protein-coupled receptors (GPCRs) or kinases, which are hot topics in oncology and neurodegenerative disease research. The fluorophenyl group, in particular, is often explored for its role in enhancing metabolic stability and bioavailability—a critical consideration in modern drug development.

The thiophene-2-sulfonyl segment of this compound is another focal point, as sulfonamide derivatives are known for their versatility in medicinal chemistry. This moiety may contribute to interactions with enzymes like carbonic anhydrases or proteases, which are frequently investigated in the context of anti-inflammatory and antiviral therapies. Given the ongoing global emphasis on antiviral drug discovery (e.g., for SARS-CoV-2 or influenza), such structural features attract significant attention from both academic and industrial research teams.

From a synthetic chemistry perspective, the piperidin-2-yl core embedded in CAS No. 898446-59-8 offers opportunities for chiral synthesis and stereoselective modifications. This aligns with the growing demand for enantioselective catalysis and green chemistry practices, which prioritize atom economy and reduced waste. The compound's amide linkages also make it a candidate for peptide mimetics, a trending area in the development of orally bioavailable therapeutics that mimic natural peptides.

Analytical characterization of N'-2-(4-fluorophenyl)ethyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide typically involves advanced techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography. These methods are essential for confirming its purity and structural integrity, especially given the compound's potential use in high-throughput screening (HTS) assays. The integration of such data with cheminformatics platforms further enhances its utility in virtual screening campaigns.

In summary, CAS No. 898446-59-8 represents a compelling case study at the intersection of medicinal chemistry, computational biology, and drug delivery innovation. Its multifaceted structure addresses key challenges in modern pharmacology, such as target selectivity and pharmacokinetic optimization. As the scientific community continues to explore structure-activity relationships (SAR) and fragment-based drug design, this compound is poised to remain a valuable tool for researchers worldwide.

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